Ground and Excited State pKa: MBC vs. Harmane
The N9-methyl group in MBC significantly increases the basicity of the pyridinic nitrogen compared to its 1-methyl analog, Harmane. This leads to a measurable difference in both ground state (pKa) and excited state (pKa*) acidity constants, directly impacting its spectroscopic behavior and its utility as a pH-sensitive fluorescent probe. [1]
| Evidence Dimension | Ground state acidity constant (pKa) for the protonated pyridinic nitrogen |
|---|---|
| Target Compound Data | pKa = 7.78 in aqueous solution |
| Comparator Or Baseline | Harmane (1-methyl-β-carboline): pKa = 7.16 in aqueous solution |
| Quantified Difference | ΔpKa = +0.62 (MBC is more basic) |
| Conditions | Aqueous solution, absorption and fluorescence measurements |
Why This Matters
This difference confirms that MBC and Harmane are not interchangeable as fluorescent pH indicators or in studies where protonation state is critical, as MBC will have a distinct and non-comparable pH-response curve.
- [1] Carmona, C., et al. (2000). Ground and singlet excited state protonation of 9-methyl-9H-pyrido[3,4-b]indole in water-N,N-dimethylformamide mixtures. Chemical Physics, 253(2-3), 295-304. View Source
